![molecular formula C15H11NO3S B5769435 [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid](/img/structure/B5769435.png)
[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid
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Overview
Description
[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid, also known as BPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzothiazole, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. BPA has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Scientific Research Applications
[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid has been studied for its anti-inflammatory, anticancer, and antibacterial activities. In material science, [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid has been used as a building block for the synthesis of polymers with unique properties. In environmental science, [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid has been studied for its potential use as a fluorescent probe for the detection of heavy metals in water.
Mechanism of Action
The mechanism of action of [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects
[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antibacterial activities. [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and availability. However, [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid also has limitations, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid and must ensure that proper safety measures are in place.
Future Directions
Related to [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid include the development of new synthesis methods, the investigation of its potential use in drug discovery, and the exploration of its environmental applications. [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid is a compound that has significant potential for scientific research and has the potential to lead to new discoveries in various fields.
Synthesis Methods
[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with chloroacetic acid, the reaction of 2-aminobenzothiazole with α-bromoacetic acid, and the reaction of 2-aminobenzothiazole with ethyl bromoacetate. The synthesis of [3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid using the reaction of 2-aminobenzothiazole with chloroacetic acid is the most common method. This method involves the reaction of 2-aminobenzothiazole with chloroacetic acid in the presence of a catalyst such as potassium carbonate. The resulting product is then purified using techniques such as recrystallization or column chromatography.
properties
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)9-19-11-5-3-4-10(8-11)15-16-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMHCRRSNGSUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid |
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